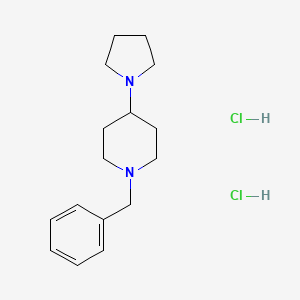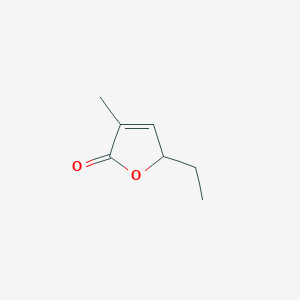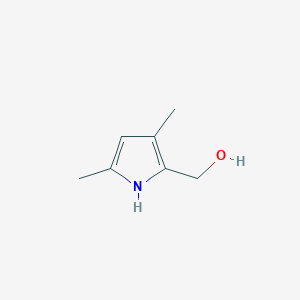
1H-Pyrrole-2-methanol, 3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by a pyrrole ring substituted with a methanol group at the second position and methyl groups at the third and fifth positions. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to introduce the methanol group at the second position. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-methanol: Lacks the methyl groups at the third and fifth positions.
3,5-Dimethylpyrrole: Lacks the methanol group at the second position.
1H-Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group at the second position.
The presence of both the methanol group and the methyl groups in 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) makes it unique and influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(3,5-dimethyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3 |
InChI-Schlüssel |
SFYWURPKGZASRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


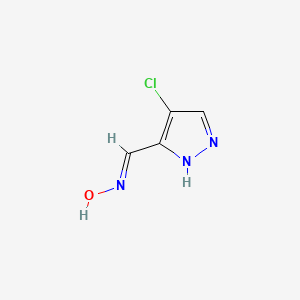
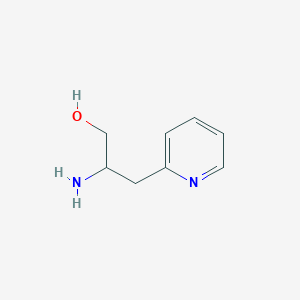
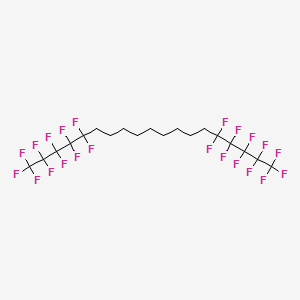
![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)

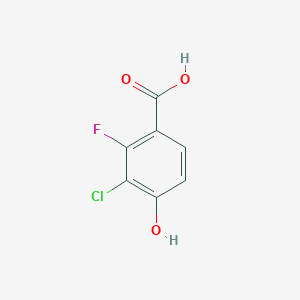
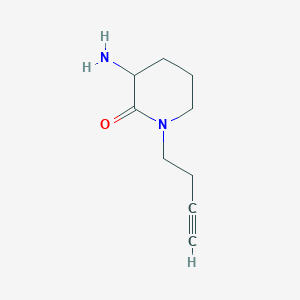
![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)



